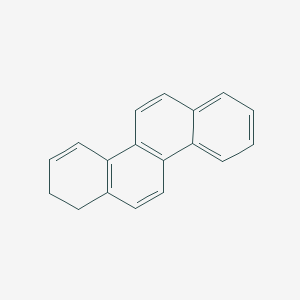

1,2-Dihydrochrysene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dihydrochrysene is a partially saturated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The reduction of one double bond in chrysene results in the formation of this compound, which serves as a critical metabolic precursor in the bioactivation of chrysene into highly reactive intermediates, such as bay-region diol epoxides . These intermediates are implicated in the compound's mutagenic and carcinogenic properties. Structurally, this compound retains the angular "bay-region" configuration (a sterically hindered area between C1 and C12 in chrysene), which is pivotal for its biological activity .

Aplicaciones Científicas De Investigación

1,2-Dihydrochrysene is a polycyclic aromatic hydrocarbon that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across several fields, including materials science, environmental science, and biochemistry, while providing comprehensive data tables and case studies to illustrate its significance.

Materials Science

- Polymer Development : this compound is used as a building block in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries.

- Nanocomposites : The incorporation of this compound into nanocomposite materials has been studied for improving electrical conductivity and thermal properties. Research indicates that these composites can be utilized in electronic devices and energy storage systems.

Environmental Science

- Pollutant Degradation : Studies have shown that this compound can be biotransformed by certain microorganisms, which can potentially be harnessed for bioremediation efforts in petroleum-contaminated environments . This application is particularly relevant given the increasing concern over environmental pollution.

- Toxicological Studies : Research on the toxicological effects of this compound has revealed insights into its carcinogenic potential when exposed to biological systems. Understanding these effects is crucial for assessing environmental risks associated with polycyclic aromatic hydrocarbons.

Biochemical Applications

- Drug Development : The compound's structural properties have led to investigations into its potential as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that could be beneficial in medicinal chemistry.

- Analytical Chemistry : this compound serves as a standard reference material in chromatographic analyses, aiding in the detection and quantification of polycyclic aromatic hydrocarbons in various samples.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Materials Science | Polymer development | Enhanced thermal stability |

| Nanocomposites | Improved electrical conductivity | |

| Environmental Science | Pollutant degradation | Effective biotransformation by fungi |

| Toxicological studies | Insights into carcinogenic potential | |

| Biochemical Applications | Drug development | Potential precursor for pharmaceuticals |

| Analytical chemistry | Standard reference material |

Case Study 1: Bioremediation of Petroleum-Contaminated Soils

In a study focused on the degradation of chrysene derivatives, researchers isolated filamentous fungi from petroleum-contaminated soils that effectively oxidized chrysene to trans-1,2-dihydroxy-1,2-dihydrochrysene . This biotransformation illustrates the potential of using this compound in environmental cleanup strategies.

Case Study 2: Polymer Synthesis

A recent investigation into the synthesis of high-performance polymers incorporating this compound demonstrated significant improvements in mechanical properties compared to traditional polymer matrices. The resulting materials showed promise for use in demanding applications such as aerospace components.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dihydrochrysene, and how can their efficiency be optimized experimentally?

- Methodology : Focus on catalytic hydrogenation of chrysene derivatives, leveraging transition metal catalysts (e.g., Pd/C or PtO₂) under controlled hydrogen pressure. Optimization can involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading . Purity validation requires HPLC or GC-MS coupled with melting point analysis .

- Data Analysis : Track reaction yields and byproduct formation via chromatographic techniques. Compare thermodynamic feasibility using computational tools (e.g., Gaussian for ΔG calculations) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to identify proton environments and aromaticity reduction. IR spectra should show loss of C=C stretching vibrations (1600–1680 cm⁻¹). High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Critical Evaluation : Cross-validate spectral data with computational predictions (e.g., ChemDraw or ACD/Labs). Address discrepancies by assessing solvent effects or impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound?

- Methodology : Conduct differential scanning calorimetry (DSC) to measure enthalpy of formation. Compare results with computational models (e.g., COSMO-RS for solubility). Replicate conflicting studies under standardized conditions (e.g., IUPAC-recommended protocols) .

- Data Synthesis : Perform meta-analysis of published data, evaluating biases in measurement techniques (e.g., static vs. dynamic solubility methods). Use statistical tools like ANOVA to identify outliers .

Q. What computational models best predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology : Apply Density Functional Theory (DFT) to map electron density surfaces and Fukui indices. Validate predictions with experimental kinetic studies (e.g., nitration or halogenation under controlled conditions) .

- Advanced Analysis : Compare DFT results with Molecular Dynamics (MD) simulations to account for solvent effects. Use symmetry-adapted perturbation theory (SAPT) to quantify intermolecular interactions .

Q. How to design a heterogenous catalytic system for selective oxidation of this compound to chrysene derivatives?

- Experimental Design : Screen metal-oxide catalysts (e.g., V₂O₅/TiO₂) under flow reactor conditions. Monitor kinetics via in-situ FTIR or Raman spectroscopy. Optimize turnover frequency (TOF) by adjusting O₂ partial pressure and catalyst pore size .

- Mechanistic Insights : Use X-ray photoelectron spectroscopy (XPS) to track catalyst oxidation states. Propose a Mars-van Krevelen mechanism if lattice oxygen participation is observed .

Q. Methodological Frameworks

- Systematic Reviews : Follow PRISMA guidelines to synthesize literature on synthetic pathways or catalytic mechanisms. Use tools like RevMan for meta-analysis of thermodynamic data .

- Ethical & Reproducibility Standards : Document synthetic protocols in line with ACS Ethical Guidelines. Share raw spectral data and computational input files via repositories like Zenodo .

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid trivial inquiries. For example, "How does steric hindrance in this compound influence its photochemical stability compared to chrysene?" .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs of Chrysene Derivatives

Key structural analogs include:

- 3,4-Dihydrochrysene : Reduction at the C3-C4 position.

- trans-1,2-Dihydroxy-1,2-dihydrochrysene : A dihydrodiol metabolite.

- Bay-region diol epoxides : e.g., (±)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-2) and its diastereomer diol epoxide-1.

- Non-bay-region derivatives: e.g., 5,6-epoxychrysene (K-region epoxide).

Key Findings

Position of Saturation: 1,2-Dihydrochrysene exhibits significantly higher tumorigenicity (73–75% incidence) compared to 3,4-dihydrochrysene, which shows negligible activity . This highlights the importance of the bay-region configuration in carcinogenesis. Metabolic activation of this compound generates bay-region diol epoxides, which are far more mutagenic than non-bay-region epoxides like chrysene 5,6-oxide .

Stereochemical Effects :

- The trans-configuration of diol epoxide-2 (hydroxyl group trans to the epoxide oxygen) results in 98% tumor incidence in mice, whereas the cis-configurated diol epoxide-1 is nearly inactive . This disparity is attributed to steric and electronic factors influencing DNA adduct formation.

Mutagenic Potency: In Salmonella typhimurium assays, diol epoxide-2 is 4–6× more mutagenic than its cis-diastereomer and 40× more active than chrysene 5,6-oxide . this compound itself is metabolically activated into mutagenic products, underscoring its role as a proximal carcinogen .

Comparison with Phenanthrene Derivatives :

- Chrysene derivatives are generally more tumorigenic than phenanthrene analogs. For example, phenanthrene’s bay-region tetrahydroepoxide induces tumors in only 45% of mice, compared to 98% for chrysene’s diol epoxide-2 .

Physicochemical Properties

This gap suggests a need for further spectroscopic characterization.

Propiedades

Número CAS |

18930-98-8 |

|---|---|

Fórmula molecular |

C18H14 |

Peso molecular |

230.3 g/mol |

Nombre IUPAC |

1,2-dihydrochrysene |

InChI |

InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3-5,7-12H,2,6H2 |

Clave InChI |

TVOQZJIIVKIKQU-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |

SMILES canónico |

C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |

Key on ui other cas no. |

41593-31-1 |

Sinónimos |

1,2-dihydrochrysene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.